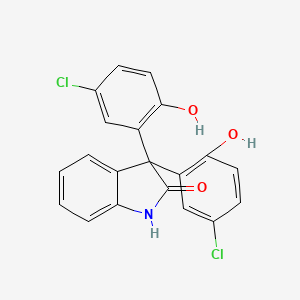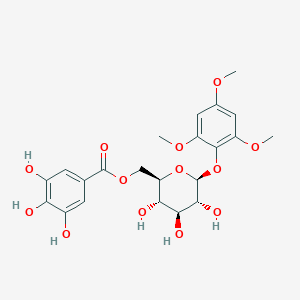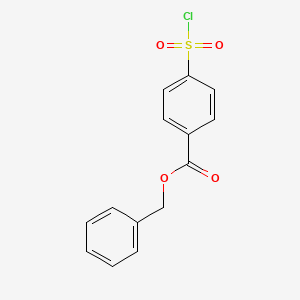
Benzyl4-(chlorosulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C14H11ClO4S and a molecular weight of 310.76 g/mol . It is characterized by the presence of a benzyl ester group and a chlorosulfonyl functional group attached to a benzoate core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of Benzyl 4-(chlorosulfonyl)benzoate typically involves the reaction of 4-(chlorosulfonyl)benzoic acid with benzyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Benzyl 4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(chlorosulfonyl)benzoic acid and benzyl alcohol.
Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(chlorosulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It may serve as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzyl 4-(chlorosulfonyl)benzoate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with different nucleophiles, resulting in the modification of the compound’s structure and properties .
Vergleich Mit ähnlichen Verbindungen
Benzyl 4-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:
4-(Chlorosulfonyl)benzoic acid: This compound lacks the benzyl ester group and is more reactive due to the presence of a free carboxylic acid group.
Benzyl benzoate: This compound lacks the chlorosulfonyl group and is primarily used as a topical treatment for scabies and lice.
Methyl 4-(chlorosulfonyl)benzoate: Similar to Benzyl 4-(chlorosulfonyl)benzoate but with a methyl ester group instead of a benzyl ester group.
The uniqueness of Benzyl 4-(chlorosulfonyl)benzoate lies in its combination of a benzyl ester and a chlorosulfonyl group, which imparts specific reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C14H11ClO4S |
|---|---|
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
benzyl 4-chlorosulfonylbenzoate |
InChI |
InChI=1S/C14H11ClO4S/c15-20(17,18)13-8-6-12(7-9-13)14(16)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
SNHZVLCTLMSLKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13031810.png)
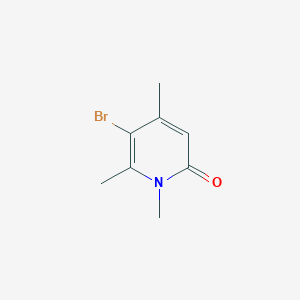


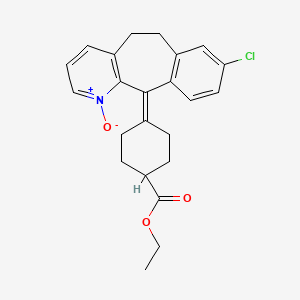

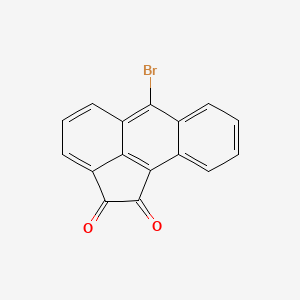
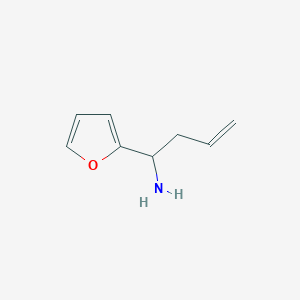

![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13031884.png)
